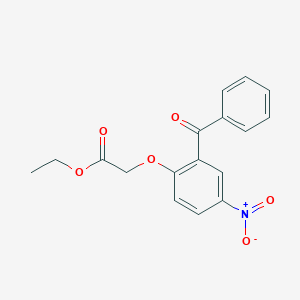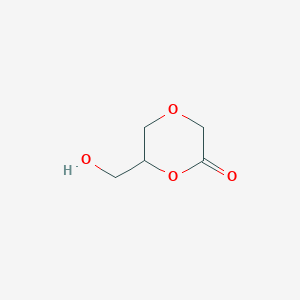![molecular formula C13H19N3O3 B14319206 Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate CAS No. 112525-96-9](/img/no-structure.png)
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its unique structure, which includes a phenyl ring substituted with a diethylcarbamoyl group and a methyl carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate typically involves the reaction of 4-aminophenyl methylcarbamate with diethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with carbamate functional groups.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mécanisme D'action
The mechanism of action of Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from catalyzing its substrate, leading to a decrease in the enzyme’s activity. The molecular targets of this compound include enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
- Propyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
- Butyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
Uniqueness
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, the methyl group provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications.
Propriétés
| 112525-96-9 | |
Formule moléculaire |
C13H19N3O3 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
methyl N-[4-(diethylcarbamoylamino)phenyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-4-16(5-2)12(17)14-10-6-8-11(9-7-10)15-13(18)19-3/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,18) |
Clé InChI |
BZLKVCMPNJQGFA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)


![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)

